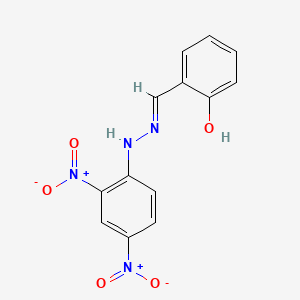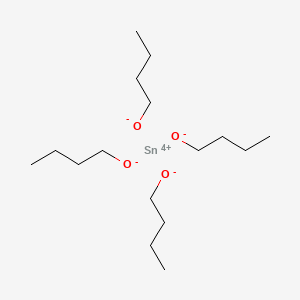
氧化铝铜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper aluminum oxide is a composite material that combines the properties of copper and aluminum oxide. This compound is known for its high electrical and thermal conductivity, corrosion resistance, and mechanical strength. It is widely used in various industrial applications, including electronics, catalysis, and materials science.
科学研究应用
Copper aluminum oxide has a wide range of scientific research applications, including its use in catalysis, energy storage, and environmental remediation. In catalysis, copper aluminum oxide is used as a catalyst support for various reactions, including the oxidation of carbon monoxide and the production of methanol . In energy storage, copper aluminum oxide is employed in the development of advanced batteries and supercapacitors due to its high electrical conductivity and thermal stability . Additionally, copper aluminum oxide is used in environmental remediation to remove pollutants from wastewater and air .
作用机制
Target of Action
Copper Aluminum Oxide (CuAlO2) primarily targets the semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) display and optical applications . It is used in the production of sputtering targets, which are essential components in these applications .
Mode of Action
Copper Aluminum Oxide interacts with its targets through a process known as sputtering . In this process, the compound is bombarded with ions, causing it to release atoms that can then be deposited onto a substrate . This allows for the creation of thin films of Copper Aluminum Oxide on the substrate, which can enhance the performance of the target application .
Biochemical Pathways
Copper oxide nanoparticles have demonstrated promising results in biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering . Aluminum oxide nanoparticles have also shown potential in various scientific and industrial fields due to their unique properties such as high surface area, thermal stability, and biocompatibility .
Pharmacokinetics
Research into the interaction between copper oxide and aluminum oxide has shown that the formation of copper aluminum oxide occurs at around 700 °c, 800 °c, and 950 °c, depending on the form of aluminum used .
Result of Action
The result of Copper Aluminum Oxide’s action is the creation of a thin film of the compound on a substrate. This film can enhance the performance of semiconductor, CVD, and PVD display and optical applications . Additionally, the interaction between Copper Oxide and Aluminum Oxide can lead to the formation of the Cu/Al2O3 composite structure .
Action Environment
The action of Copper Aluminum Oxide is influenced by environmental factors such as temperature and the presence of ions. The formation of Copper Aluminum Oxide from Copper Oxide and Aluminum Oxide occurs at specific temperatures . Furthermore, the sputtering process, which is key to Copper Aluminum Oxide’s mode of action, requires an environment with a controlled atmosphere and specific ion presence .
准备方法
Synthetic Routes and Reaction Conditions: Copper aluminum oxide can be synthesized through various methods, including mechanochemical reduction, internal oxidation, and high-energy planetary milling. In the mechanochemical reduction method, copper oxide is reduced with aluminum at a stoichiometric ratio, resulting in the formation of a copper and aluminum oxide composite structure . Internal oxidation involves the dispersion of aluminum oxide within a copper matrix, which can be achieved through high-velocity compaction, hot pressing, and hot extrusion . High-energy planetary milling is another method used to synthesize copper aluminum oxide nanocomposites, where mechanical milling is employed to create a fine dispersion of aluminum oxide particles within the copper matrix .
Industrial Production Methods: Industrial production of copper aluminum oxide typically involves large-scale mechanochemical processes and high-temperature treatments. These methods ensure the uniform distribution of aluminum oxide within the copper matrix, resulting in enhanced mechanical and thermal properties. The use of high-energy planetary mills and advanced compaction techniques allows for the efficient production of copper aluminum oxide composites with desirable properties for various applications.
化学反应分析
Types of Reactions: Copper aluminum oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of carbon monoxide over alumina-supported copper catalysts, which follows a Mars-van Krevelen-type reaction mechanism . This reaction involves the formation of oxygen vacancies on the catalyst surface, which play a crucial role in the oxidation process.
Common Reagents and Conditions: Common reagents used in the reactions involving copper aluminum oxide include oxygen, carbon monoxide, and various reducing agents. The reactions typically occur at high temperatures, ranging from 700°C to 1000°C, depending on the specific reaction and the desired products .
Major Products Formed: The major products formed from the reactions involving copper aluminum oxide include copper aluminates, such as copper aluminum oxide (CuAl2O4) and delafossite (CuAlO2) . These products are formed through the interaction of copper oxide and aluminum oxide at high temperatures.
相似化合物的比较
Copper aluminum oxide can be compared with other similar compounds, such as copper oxide and aluminum oxide. While copper oxide is known for its high electrical conductivity and catalytic activity, it lacks the mechanical strength and thermal stability provided by aluminum oxide. On the other hand, aluminum oxide is known for its high hardness and thermal stability but lacks the electrical conductivity of copper. Copper aluminum oxide combines the best properties of both compounds, making it a unique and versatile material for various applications .
List of Similar Compounds:- Copper oxide (CuO)
- Aluminum oxide (Al2O3)
- Copper aluminates (CuAl2O4, CuAlO2)
属性
CAS 编号 |
12042-92-1 |
|---|---|
分子式 |
Al2CuO4 |
分子量 |
181.51 g/mol |
IUPAC 名称 |
dialuminum;copper;oxygen(2-) |
InChI |
InChI=1S/2Al.Cu.4O/q2*+3;+2;4*-2 |
InChI 键 |
AZOMMSWGPQLNGR-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Cu+2] |
物理描述 |
Other Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
